2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-onehydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of cyclopropylamine and isoquinoline derivatives, followed by hydrochloride salt formation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and research context .
Comparison with Similar Compounds
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride can be compared with similar compounds such as:
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride:
Other tetrahydroisoquinoline derivatives: These compounds share a common core structure but vary in their substituents and properties.
The uniqueness of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride lies in its specific cyclopropyl and isoquinoline moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14ClNO |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-dihydroisoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c14-12-8-13(10-5-6-10)7-9-3-1-2-4-11(9)12;/h1-4,10H,5-8H2;1H |
InChI Key |
XQKUXUNRLVUINF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3=CC=CC=C3C(=O)C2.Cl |
Origin of Product |
United States |
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